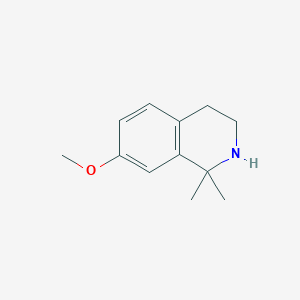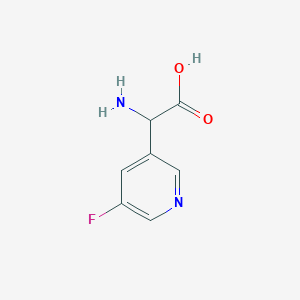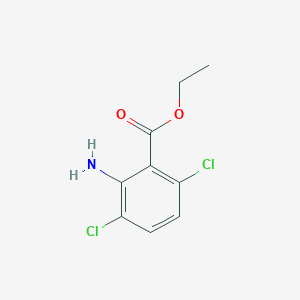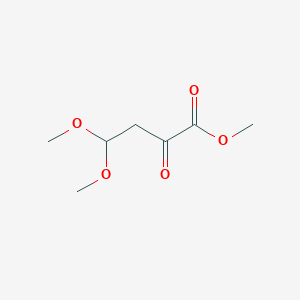![molecular formula C17H14F5N3O2 B13570017 3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide](/img/structure/B13570017.png)
3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[211]hexan-5-yl]-1H-pyrazole-4-carboxamide is a complex organic compound featuring multiple fluorine atoms, a pyrazole ring, and a bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the difluoromethyl group, and the construction of the bicyclic structure. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide. The final step involves the coupling of the pyrazole derivative with the bicyclic amine under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and the development of catalytic methods to minimize the use of hazardous reagents.
化学反応の分析
Types of Reactions
3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Materials Science: Its fluorinated structure can impart desirable properties such as hydrophobicity and thermal stability, making it useful in the development of advanced materials.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its ability to interact with specific biomolecules.
作用機序
The mechanism of action of 3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s fluorinated groups can enhance binding affinity and selectivity, while the bicyclic structure can provide rigidity and stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-(trifluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide
- 3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-difluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide
Uniqueness
The uniqueness of 3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]-1H-pyrazole-4-carboxamide lies in its specific combination of fluorinated groups and bicyclic structure, which can confer unique chemical and biological properties. This makes it distinct from other similar compounds and potentially more effective in certain applications.
特性
分子式 |
C17H14F5N3O2 |
|---|---|
分子量 |
387.30 g/mol |
IUPAC名 |
3-(difluoromethyl)-1-methyl-N-[4-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexan-5-yl]pyrazole-4-carboxamide |
InChI |
InChI=1S/C17H14F5N3O2/c1-25-5-8(13(24-25)15(21)22)16(26)23-14-11-4-17(14,6-27-11)7-2-9(18)12(20)10(19)3-7/h2-3,5,11,14-15H,4,6H2,1H3,(H,23,26) |
InChIキー |
OZBGJUDXQNVLRM-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)NC2C3CC2(CO3)C4=CC(=C(C(=C4)F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![5-Bromo-2-[(3-methylbut-2-en-1-yl)oxy]benzaldehyde](/img/structure/B13569962.png)
![tert-butylN-[(1R)-1-{6-bromoimidazo[1,2-a]pyridin-2-yl}ethyl]carbamate](/img/structure/B13569968.png)




![[3-Amino-4-(hydroxymethyl)phenyl]boronic acid](/img/structure/B13570021.png)



